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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986 Get Quote

Technical Support Center

This technical support guide provides researchers, scientists, and drug development

professionals with detailed information on the impact of serum on PKH67 labeling efficiency. It

includes troubleshooting advice and frequently asked questions to address common issues

encountered during experimental procedures.

Troubleshooting Guide
Low staining intensity or high background fluorescence are common issues when using

PKH67. The presence of serum during the labeling step is a primary cause of suboptimal

results. This guide will help you diagnose and resolve these problems.

Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to troubleshoot suboptimal PKH67

staining results.
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Troubleshooting PKH67 Labeling

Start: Suboptimal Staining
(Low Intensity / High Background)

Did you wash cells with
serum-free medium before labeling?

ACTION: Wash cells 1-2 times
with serum-free medium or buffer
before resuspension in Diluent C.

No

Was serum present in
Diluent C during labeling?

Yes

ACTION: Ensure the labeling step
in Diluent C is completely serum-free.

Yes

Did you use serum or BSA
to stop the labeling reaction?

No

ACTION: Use serum or a protein solution
(e.g., 1% BSA) to quench the reaction

and remove unbound dye.

No

Result: Optimized Staining

Yes

Click to download full resolution via product page

Caption: Troubleshooting workflow for suboptimal PKH67 staining.
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Frequently Asked Questions (FAQs)
Q1: Why is my PKH67 staining intensity low?

A1: Low staining intensity is often due to the presence of serum during the labeling step.

Serum proteins and lipids bind to the PKH67 dye, reducing the effective concentration available

to label the cell membrane.[1][2][3] To prevent this, it is crucial to wash your cells with a serum-

free medium or buffer before resuspending them in Diluent C for labeling.[1][2][3] Another

reason could be the use of a buffer containing physiologic salts (like PBS) instead of Diluent C,

which causes the dye to form micelles and reduces staining efficiency.[2][3][4]

Q2: Can I label my cells in a medium containing serum?

A2: No, it is strongly advised against labeling cells in a medium that contains serum. The

presence of serum will significantly decrease the labeling efficiency as the dye will bind to

proteins and lipids in the serum.[1][3][4]

Q3: What is the purpose of adding serum after the labeling step?

A3: Adding serum or a protein-rich solution like 1% BSA is the recommended procedure to stop

the staining reaction.[1][3] The proteins in the serum bind to any excess, unincorporated

PKH67 dye, preventing it from labeling cells after the intended incubation period.[3]

Q4: I observe high background fluorescence in my negative control cell population. What could

be the cause?

A4: High background in negative controls can be caused by the formation of dye aggregates or

protein-dye complexes that are non-specifically taken up by cells.[5] This can occur if the

staining reaction is not properly stopped with a protein solution, or if serum-free medium is

used to stop the reaction, which can lead to the formation of dye aggregates.[3] Thorough

washing after the stopping step is also critical to remove any unbound dye.

Q5: Should I use serum-free medium to wash the cells after stopping the reaction?

A5: No, after stopping the reaction with serum or BSA, you should use a complete medium

(containing serum) for the subsequent washing steps.[2] Using serum-free medium for washing

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/135/121/troubleshooting-guide-phk-cellvue-dyes.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/135/121/troubleshooting-guide-phk-cellvue-dyes.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.researchgate.net/post/PKH_labeling_of_exosomes_Why_do_some_investigators_resuspend_their_exosome_pellet_in_PBS_rather_than_Diluent_C
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/135/121/troubleshooting-guide-phk-cellvue-dyes.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.researchgate.net/post/PKH_labeling_of_exosomes_Why_do_some_investigators_resuspend_their_exosome_pellet_in_PBS_rather_than_Diluent_C
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/135/121/troubleshooting-guide-phk-cellvue-dyes.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5699187/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/984/984/pkh67glbul.pdf
https://www.abpbio.com/wp-content/uploads/2025/01/A069.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15556986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


after the stop step can lead to the formation of cell-associated dye aggregates which can act as

a reservoir for dye to transfer to unlabeled cells.[3]

Data Summary
The presence of serum during the labeling step has a significant negative impact on the final

staining intensity. The following table summarizes the expected outcomes under different

experimental conditions.

Condition
Expected Staining
Intensity

Rationale

Labeling in Diluent C without

Serum
High

Optimal condition. The dye is

freely available to incorporate

into the cell membrane.

Labeling in Diluent C with

Serum
Low to Very Low

Serum proteins and lipids

compete with the cell

membrane for dye binding,

reducing labeling efficiency.[1]

[2][3]

Washing with Serum-Free

Medium Before Labeling
Improves Staining Intensity

Removes residual serum from

the cell suspension, ensuring

optimal dye availability.[1][2][3]

Stopping the Reaction with

Serum/BSA
Reduces Background

Effectively quenches the

staining reaction by binding to

excess dye.[1][3]

Stopping the Reaction with

Serum-Free Medium
Potential for High Background

Can lead to the formation of

dye aggregates and

subsequent non-specific

uptake.[3]

Experimental Protocols
Standard PKH67 Labeling Protocol (Serum-Free)
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This protocol is a generalized procedure for optimal PKH67 labeling. Concentrations and

incubation times may need to be optimized for specific cell types.

PKH67 Staining Workflow

1. Prepare Single Cell Suspension
(2 x 10^7 cells)

2. Wash Cells with
Serum-Free Medium

3. Resuspend Cell Pellet
in 1 mL Diluent C (2x Cells)

5. Rapidly Mix 2x Cells and 2x Dye

4. Prepare 2x PKH67 Dye Solution
in 1 mL Diluent C

6. Incubate for 1-5 minutes
at Room Temperature

7. Stop Staining with
Equal Volume of Serum or 1% BSA

8. Wash Cells 3x with
Complete Medium

9. Resuspend for Analysis
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Caption: Standard experimental workflow for PKH67 cell labeling.

Methodology:

Cell Preparation: Start with a single-cell suspension. Count the cells and transfer 2 x 10^7

cells to a conical polypropylene tube.

Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and discard the supernatant.

Wash the cell pellet once with a serum-free medium to remove any residual serum.[2][3]

Cell Suspension in Diluent C: Centrifuge the washed cells again and carefully aspirate the

supernatant, leaving a loose cell pellet. Resuspend the cell pellet in 1 mL of Diluent C to

create a 2x cell suspension (2 x 10^7 cells/mL).

Dye Preparation: Immediately before staining, prepare a 2x dye solution. For a final

concentration of 2 µM, add 4 µL of the PKH67 ethanolic stock solution to 1 mL of Diluent C.

Mix thoroughly.

Labeling: Rapidly add the 1 mL of 2x cell suspension to the 1 mL of 2x dye solution and

immediately mix by pipetting. The final volume is 2 mL, with a cell concentration of 1 x 10^7

cells/mL and a dye concentration of 2 µM.[3]

Incubation: Incubate the cell/dye mixture for 1 to 5 minutes at room temperature. The optimal

time may vary depending on the cell type.

Stopping the Reaction: Stop the staining by adding an equal volume (2 mL) of serum or 1%

BSA solution and incubate for 1 minute.[3]

Final Washes: Fill the tube with complete medium (containing serum) and centrifuge the

cells. Wash the cell pellet at least two more times with complete medium to ensure the

removal of all unbound dye.[2] Transferring the cells to a fresh tube for the final wash can

improve washing efficiency.[2]

Analysis: Resuspend the final cell pellet in the desired volume of complete medium for

downstream applications and analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. sigmaaldrich.com [sigmaaldrich.com]

2. abpbio.com [abpbio.com]

3. sigmaaldrich.com [sigmaaldrich.com]

4. researchgate.net [researchgate.net]

5. Confounding factors in vesicle uptake studies using fluorescent lipophilic membrane dyes
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [PKH67 Labeling Efficiency: The Impact of Serum].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556986#impact-of-serum-on-pkh-67-labeling-
efficiency]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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